molecular formula C13H11NO2 B8460125 2-(1-Methylbut-3-ynyl)isoindole-1,3-dione

2-(1-Methylbut-3-ynyl)isoindole-1,3-dione

Cat. No. B8460125
M. Wt: 213.23 g/mol
InChI Key: ITWJDWMHWRPGRX-UHFFFAOYSA-N
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Patent
US08586505B2

Procedure details

400 ml of dry tetrahydrofuran, 5.00 g of 4-pentin-2-ol, 9.65 g of phthalimide, and 17.13 g of triphenylphosphine were added to a nitrogen-substituted flask. Thereafter, 30 ml of diethyl azodicarboxylate (40% toluene solution) was slowly added dropwise to the obtained solution at a room temperature, and the obtained mixture was then stirred at a room temperature for 1 day. Thereafter, the reaction solution was concentrated, and 300 ml of water was then added to the residue, followed by extraction with 250 ml of ethyl acetate twice. The organic layer was washed with 200 ml of water and then with 200 ml of a saturated brine. The resultant was dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. The residue was then purified by column chromatography (Wako Gel C-200; toluene), so as to obtain 2.20 g of a phthalimide compound.
Name
diethyl azodicarboxylate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
reactant
Reaction Step Two
Quantity
17.13 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[CH2:3][C:4]#[CH:5].[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[CH3:5][CH:4]([N:11]1[C:7](=[O:17])[C:8]2[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:12])[CH2:3][C:2]#[CH:1]

Inputs

Step One
Name
diethyl azodicarboxylate
Quantity
30 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC#C)O
Name
Quantity
9.65 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
17.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred at a room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
300 ml of water was then added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 250 ml of ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed with 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography (Wako Gel C-200; toluene)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CC(CC#C)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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